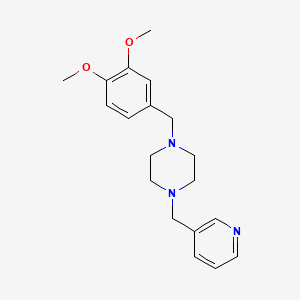
2-(2-methoxyphenyl)-4-(4-methyl-3-nitrophenyl)-6H-1,3-oxazin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methoxyphenyl)-4-(4-methyl-3-nitrophenyl)-6H-1,3-oxazin-6-one is a chemical compound that belongs to the class of oxazine derivatives. It has been studied for its potential applications in various scientific fields, including pharmaceuticals, materials science, and chemical biology.
作用机制
The mechanism of action of 2-(2-methoxyphenyl)-4-(4-methyl-3-nitrophenyl)-6H-1,3-oxazin-6-one depends on its specific application. In the pharmaceutical industry, it has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in disease progression. In materials science, it acts as a donor or acceptor material in organic electronics, depending on its electronic properties. In chemical biology, it undergoes a chemical reaction with ROS, leading to the formation of a fluorescent product that can be detected by fluorescence microscopy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-methoxyphenyl)-4-(4-methyl-3-nitrophenyl)-6H-1,3-oxazin-6-one depend on its specific application. In the pharmaceutical industry, it has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective effects in vitro and in vivo. In materials science, it exhibits electronic and optical properties that are suitable for various organic electronic devices. In chemical biology, it can be used to visualize ROS in cells, providing insights into their role in cellular signaling and disease progression.
实验室实验的优点和局限性
The advantages of using 2-(2-methoxyphenyl)-4-(4-methyl-3-nitrophenyl)-6H-1,3-oxazin-6-one in lab experiments include its high purity, stability, and versatility. It can be easily synthesized and purified, and its electronic and optical properties can be tuned by modifying its chemical structure. However, its limitations include its low solubility in aqueous solutions, which can limit its use in biological applications, and its potential toxicity, which can affect its use in vivo.
未来方向
There are several future directions for the study of 2-(2-methoxyphenyl)-4-(4-methyl-3-nitrophenyl)-6H-1,3-oxazin-6-one. In the pharmaceutical industry, it can be further studied for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In materials science, it can be further studied for its potential applications in organic electronics, such as OLEDs and organic solar cells. In chemical biology, it can be further studied for its potential as a fluorescent probe for the detection of ROS in cells, and for its potential to modulate ROS levels in vivo.
合成方法
The synthesis of 2-(2-methoxyphenyl)-4-(4-methyl-3-nitrophenyl)-6H-1,3-oxazin-6-one involves the reaction of 2-methoxybenzaldehyde and 4-methyl-3-nitrobenzaldehyde with urea in the presence of a catalytic amount of acetic acid. The reaction proceeds through a multicomponent reaction, which involves the formation of an imine intermediate, followed by cyclization to form the oxazine ring. The yield of the product is around 60-70%, and the purity can be improved by recrystallization.
科学研究应用
2-(2-methoxyphenyl)-4-(4-methyl-3-nitrophenyl)-6H-1,3-oxazin-6-one has been studied for its potential applications in various scientific fields. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In materials science, it has been studied for its potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. In chemical biology, it has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells.
属性
IUPAC Name |
2-(2-methoxyphenyl)-4-(4-methyl-3-nitrophenyl)-1,3-oxazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-11-7-8-12(9-15(11)20(22)23)14-10-17(21)25-18(19-14)13-5-3-4-6-16(13)24-2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGMMZLWZVCFMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=O)OC(=N2)C3=CC=CC=C3OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)-4-(4-methyl-3-nitrophenyl)-1,3-oxazin-6-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(4-isobutylphenyl)sulfonyl]amino}benzamide](/img/structure/B5776265.png)
![4-{[(5-nitro-2-thienyl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5776268.png)
![2-[(5-bromo-2-methoxybenzyl)thio]acetamide](/img/structure/B5776275.png)
![2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B5776285.png)




![2-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5776323.png)



![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B5776355.png)
![N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5776366.png)